molecular formula C12H12N2O2 B8699807 2-Amino-3-quinolin-6-ylpropanoic acid

2-Amino-3-quinolin-6-ylpropanoic acid

Cat. No.: B8699807
M. Wt: 216.24 g/mol
InChI Key: GVUXWMQJDJQMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-quinolin-6-ylpropanoic acid is an organic compound with the molecular formula C12H12N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-quinolin-6-ylpropanoic acid typically involves the reaction of quinoline derivatives with amino acids. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an enolisable ketone in the presence of an acid catalyst . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-quinolin-6-ylpropanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-quinolin-6-ylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Amino-3-quinolin-6-ylpropanoic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . This inhibition can lead to cell death, making these compounds effective antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-quinolin-6-ylpropanoic acid is unique due to its specific structure, which combines the properties of quinoline and amino acids. This combination allows it to interact with a variety of molecular targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-amino-3-quinolin-6-ylpropanoic acid

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H,7,13H2,(H,15,16)

InChI Key

GVUXWMQJDJQMLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC(C(=O)O)N)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Acetyl β-(6-quinolinyl)-D,L-alanine ethyl ester (728 mg, 2.55 mmol) was heated at reflux in 6N HCl (20 mL). After 20 h, the reaction mixture was concentrated to dryness and the residue was dried in vacuo to provide the title compound, which was used directly in the next reaction.
Name
N-Acetyl β-(6-quinolinyl)-D,L-alanine ethyl ester
Quantity
728 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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